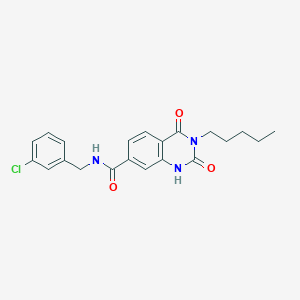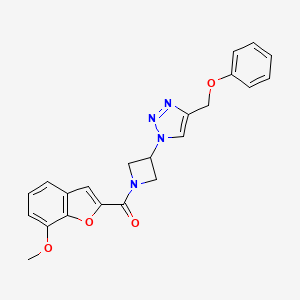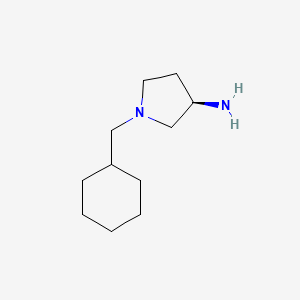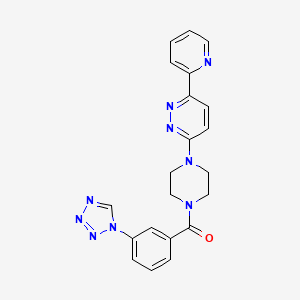
N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide, commonly known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMP has been studied for its chemical and biological properties, and it has been found to exhibit promising results in several areas.
Mécanisme D'action
DMMP exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play a crucial role in the inflammatory response. DMMP has also been reported to modulate the expression of various genes involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DMMP has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant activities. DMMP has also been reported to modulate the expression of various cytokines and growth factors, which play a crucial role in the regulation of immune response and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
DMMP has several advantages for use in laboratory experiments, including its stability, ease of synthesis, and low toxicity. However, DMMP also has certain limitations, including its limited solubility in water and its potential to form insoluble precipitates in biological assays.
Orientations Futures
Several future directions for DMMP research can be identified, including the development of new DMMP derivatives with enhanced biological activity, the investigation of DMMP's potential applications in material science, and the exploration of DMMP's mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the potential side effects of DMMP and its derivatives, as well as their pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
DMMP can be synthesized using a variety of methods, including the reaction of 2,3-dimethylaniline with 2-chloro-3-methylpyridine-4-carboxylic acid, followed by the addition of thioacetamide. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
DMMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Several studies have reported the synthesis of DMMP derivatives with enhanced biological activity, such as anti-inflammatory and anti-tumor effects.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-6-4-8-13(11(10)2)17-14(18)12-7-5-9-16-15(12)19-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNLUWZTVRRUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N=CC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2565557.png)







![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide](/img/structure/B2565572.png)


![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2565576.png)
